trans-Linalool oxide
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Overview
Description
trans-Linalool oxide: is a naturally occurring monoterpenoid compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is commonly found in various aromatic plants and is known for its pleasant floral aroma. This compound exists in two main isomeric forms: furanoid and pyranoid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Linalool oxide involves the transformation of linalool enantiomers into diastereoisomeric mixtures of furanoid and pyranoid oxides . The process typically includes:
Epoxidation: The regioselective mono-epoxidation of the linalool trisubstituted double bond.
Cyclization: Intramolecular cyclization of the obtained epoxy-alcohol.
Industrial Production Methods: Industrial production of this compound often involves biotransformation using the fungus Aspergillus niger , which can convert linalool into its oxide forms .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Linalool oxide can undergo further oxidation to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound back to linalool or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization and epoxidation reactions.
Major Products:
Oxidation Products: Various oxygenated derivatives.
Reduction Products: Linalool and other reduced forms.
Substitution Products: Esters and ethers.
Scientific Research Applications
Chemistry: trans-Linalool oxide is used as a precursor in the synthesis of various fragrance compounds and as a chiral building block in organic synthesis .
Biology: It has been studied for its antimicrobial properties and its ability to modulate GABA_A receptors, which are involved in inhibitory neurotransmission .
Industry: this compound is widely used in the fragrance industry for its pleasant aroma and in the production of perfumes, lotions, and other cosmetic products .
Mechanism of Action
The mechanism of action of trans-Linalool oxide involves its interaction with various molecular targets:
GABA_A Receptors: It enhances GABAergic currents in an allosteric manner, which can have sedative effects.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Linalool: A precursor to trans-Linalool oxide with similar aromatic properties.
Geraniol: Another monoterpenoid with a floral aroma but different chemical structure.
α-Ionone and β-Ionone: Compounds with similar aromatic properties but different molecular structures.
Uniqueness: this compound is unique due to its dual isomeric forms (furanoid and pyranoid) and its ability to undergo various chemical transformations, making it a versatile compound in both synthetic and industrial applications .
Properties
CAS No. |
11063-78-8 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |
InChI Key |
BRHDDEIRQPDPMG-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H](O1)C(C)(C)O)C=C |
Canonical SMILES |
CC1(CCC(O1)C(C)(C)O)C=C |
boiling_point |
201.00 to 202.00 °C. @ 760.00 mm Hg |
Origin of Product |
United States |
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